

Physical and chemical properties of 1,3-Diphenylpropan-1-ol

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 1,3-Diphenylpropan-1-ol

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An In-depth Technical Guide to the Physical and Chemical Properties of **1,3-Diphenylpropan-1-ol**

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Abstract: This technical guide provides a comprehensive overview of **1,3-Diphenylpropan-1-ol**, a significant secondary alcohol utilized in synthetic organic chemistry. The document details its fundamental physical properties, spectroscopic profile, chemical reactivity, and established protocols for its synthesis and characterization. Designed for researchers, chemists, and drug development professionals, this guide synthesizes technical data with practical, field-proven insights to facilitate its effective application in a laboratory setting. All data and protocols are substantiated with references to authoritative sources to ensure scientific integrity.

Introduction to 1,3-Diphenylpropan-1-ol

1,3-Diphenylpropan-1-ol is a diaryl secondary alcohol characterized by a three-carbon chain with phenyl substituents at the C1 and C3 positions and a hydroxyl group at C1. This structure imparts a unique combination of steric and electronic properties that make it a valuable intermediate and building block in organic synthesis. Its chiral center at C1 also makes it a subject of interest in asymmetric synthesis. Understanding its core properties is fundamental to its manipulation and application in complex synthetic pathways, including the development of novel pharmaceutical scaffolds.

Compound Identification and Core Properties

For unambiguous identification and consistent application in experimental design, the following core identifiers and properties have been established.

Property	Value	Source
IUPAC Name	1,3-Diphenylpropan-1-ol	PubChem
CAS Number	7476-20-2	PubChem, Sigma-Aldrich
Molecular Formula	C ₁₅ H ₁₆ O	PubChem
Molecular Weight	212.29 g/mol	PubChem, Sigma-Aldrich
Canonical SMILES	C1=CC=C(C=C1)C(CCC2=CC=CC=C2)O	PubChem
InChI Key	LRNKEROAGJVIQR-UHFFFAOYSA-N	PubChem
Appearance	White to off-white crystalline powder or solid	Sigma-Aldrich

Physical Properties

The physical properties of **1,3-Diphenylpropan-1-ol** are dictated by the interplay between the polar hydroxyl group and the nonpolar phenyl groups. The hydroxyl group allows for hydrogen bonding, leading to a relatively high melting point for a molecule of its size, while the bulky phenyl groups influence its solubility profile.

Parameter	Value	Notes
Melting Point	63-65 °C (145-149 °F)	This is a key parameter for identity and purity assessment. A broad melting range may indicate impurities.
Boiling Point	332.9±11.0 °C at 760 mmHg	Predicted value; the compound is more likely to be purified by recrystallization or chromatography than distillation due to the high boiling point.
Solubility	Soluble in methanol and other common organic solvents like chloroform and ethyl acetate.	Insoluble in water. The two phenyl rings create a predominantly nonpolar character.
Density	1.058±0.06 g/cm ³	Predicted value.

Spectroscopic Profile for Structural Elucidation

A robust analytical workflow is critical for confirming the identity and purity of **1,3-Diphenylpropan-1-ol** post-synthesis. The following sections detail the expected spectroscopic signatures.

¹H and ¹³C NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for unambiguous structural confirmation.

- ¹H NMR (Proton NMR): The proton spectrum provides a distinct fingerprint. Key expected signals include:
 - Aromatic Protons (10H): A complex multiplet typically between δ 7.20-7.40 ppm, corresponding to the ten protons on the two phenyl rings.

- Methine Proton (1H, -CH(OH)-): A triplet or doublet of doublets around δ 4.7-4.9 ppm. Its coupling to the adjacent methylene protons is a key diagnostic feature.
- Methylene Protons (2H, -CH₂-): A multiplet near δ 2.0-2.3 ppm, adjacent to the chiral center.
- Methylene Protons (2H, -CH₂-Ph): A triplet around δ 2.7-2.9 ppm, corresponding to the benzylic protons.
- Hydroxyl Proton (1H, -OH): A broad singlet whose chemical shift is concentration and solvent-dependent. It can be confirmed by a D₂O exchange experiment.
- ¹³C NMR (Carbon NMR): The carbon spectrum complements the proton data.
 - Aromatic Carbons: Multiple signals in the δ 125-145 ppm region.
 - Methine Carbon (-C(OH)-): A signal around δ 74-76 ppm.
 - Methylene Carbons: Signals for the two distinct CH₂ groups are expected in the δ 30-45 ppm range.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify key functional groups.

- O-H Stretch: A strong, broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of the alcohol hydroxyl group.
- C-H Stretch (Aromatic): Sharp peaks typically appearing just above 3000 cm⁻¹ (e.g., 3020-3080 cm⁻¹).
- C-H Stretch (Aliphatic): Peaks appearing just below 3000 cm⁻¹ (e.g., 2850-2960 cm⁻¹).
- C=C Stretch (Aromatic): Overtone and combination bands in the 1650-2000 cm⁻¹ region and fundamental vibrations around 1450-1600 cm⁻¹.
- C-O Stretch: A strong band in the 1000-1250 cm⁻¹ region, indicative of the secondary alcohol.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern.

- Molecular Ion (M^+): The peak corresponding to the molecular weight ($m/z = 212.29$) may be observed, though it can be weak in electron ionization (EI) MS.
- Key Fragments: A prominent fragment is often observed at m/z 18 (loss of H_2O), which is a classic fragmentation pathway for alcohols. Another significant fragment can arise from cleavage adjacent to the alcohol, yielding stabilized benzylic cations.

Key Chemical Reactions and Synthetic Utility

1,3-Diphenylpropan-1-ol serves as a versatile precursor in various organic transformations.

Its reactivity is centered around the secondary alcohol functional group.

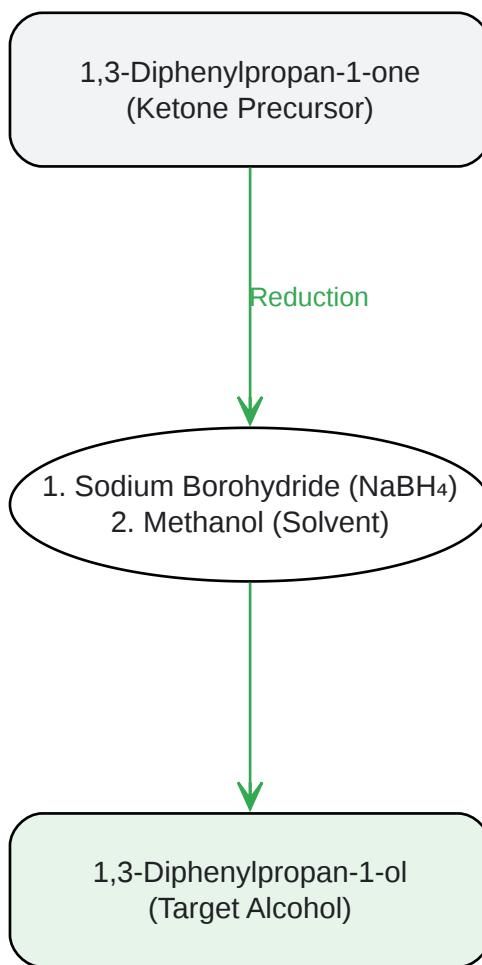
- Oxidation: The secondary alcohol can be readily oxidized to the corresponding ketone, 1,3-diphenylpropan-1-one (dihydrochalcone). This is a cornerstone reaction for which numerous reagents can be employed.
 - Expertise & Causality: For a clean and efficient laboratory-scale oxidation, Swern oxidation or reagents like pyridinium chlorochromate (PCC) are often preferred. PCC is a mild oxidant that minimizes the risk of over-oxidation, which can be a concern with stronger agents like potassium permanganate. The choice of an anhydrous solvent like dichloromethane is critical for PCC to prevent the formation of chromic acid byproducts.
- Dehydration: Acid-catalyzed dehydration leads to the formation of an alkene, primarily 1,3-diphenylprop-1-ene. The reaction proceeds via a carbocation intermediate, and the stability of the resulting conjugated system drives the formation of the double bond.
- Esterification: Reaction with carboxylic acids or their derivatives (e.g., acyl chlorides) under appropriate catalytic conditions (e.g., DMAP, DCC) yields the corresponding ester. This is a standard method for protecting the hydroxyl group or for synthesizing target molecules with specific ester moieties.

Experimental Protocols: Synthesis and Characterization

The following protocols represent a self-validating workflow for the synthesis and confirmation of **1,3-Diphenylpropan-1-ol**.

Synthesis Pathway: Reduction of 1,3-Diphenylpropan-1-one

A reliable and high-yielding method for preparing **1,3-Diphenylpropan-1-ol** is the selective reduction of the ketone precursor, 1,3-Diphenylpropan-1-one. Sodium borohydride (NaBH_4) is an ideal reagent for this transformation due to its mild nature and high chemoselectivity for ketones in the presence of other functional groups.



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Caption: Synthetic route via selective ketone reduction.

Protocol: Synthesis via Reduction

Objective: To synthesize **1,3-Diphenylpropan-1-ol** from 1,3-Diphenylpropan-1-one.

Materials:

- 1,3-Diphenylpropan-1-one
- Sodium borohydride (NaBH_4)
- Methanol (anhydrous)
- Deionized water
- Hydrochloric acid (1 M)
- Ethyl acetate
- Anhydrous magnesium sulfate (MgSO_4)
- Round-bottom flask, magnetic stirrer, ice bath

Procedure:

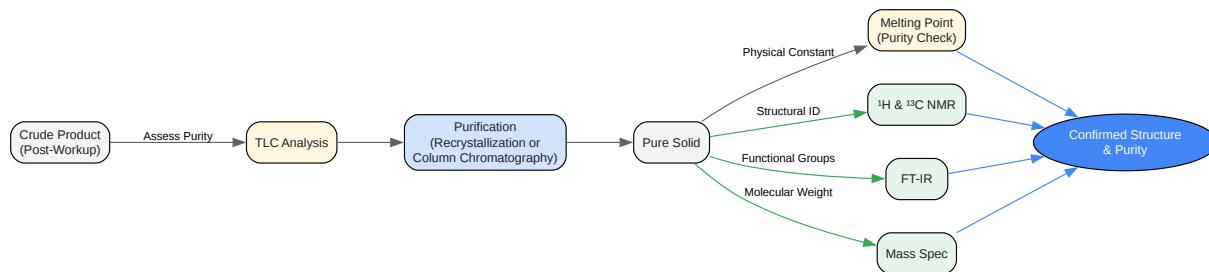
- Dissolution: In a 250 mL round-bottom flask, dissolve 1,3-Diphenylpropan-1-one (e.g., 5.0 g, 23.8 mmol) in methanol (100 mL). Stir until a homogenous solution is formed.
- Cooling: Place the flask in an ice-water bath and cool the solution to 0-5 °C.
 - Causality: This step is crucial to moderate the exothermic reaction of NaBH_4 with the protic solvent and the ketone, preventing side reactions and ensuring controlled reduction.
- Reagent Addition: Add sodium borohydride (e.g., 1.0 g, 26.4 mmol, ~1.1 eq) portion-wise over 15 minutes. The slow addition maintains temperature control.
- Reaction: Stir the reaction mixture at 0-5 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours. Monitor the reaction progress using Thin

Layer Chromatography (TLC).

- Quenching: Carefully quench the reaction by slowly adding 1 M HCl until the solution is slightly acidic (pH ~6). This neutralizes excess NaBH₄.
- Workup: Remove the methanol under reduced pressure. Add deionized water (50 mL) and extract the aqueous layer with ethyl acetate (3 x 50 mL).
- Drying & Filtration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter to remove the drying agent.
- Isolation: Concentrate the filtrate under reduced pressure to yield the crude product, which can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate).

Analytical Workflow for Product Validation

A sequential and logical workflow is essential to validate the successful synthesis and purity of the target compound.



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Caption: Self-validating analytical workflow for **1,3-Diphenylpropan-1-ol**.

Applications in Research and Drug Development

1,3-Diphenylpropan-1-ol and its derivatives are prevalent scaffolds in medicinal chemistry and materials science.

- Chiral Building Block: As a chiral alcohol, it can be resolved into its enantiomers or synthesized asymmetrically to serve as a precursor for stereospecific target molecules.
- Precursor to Bioactive Compounds: The 1,3-diarylpropane skeleton is found in a variety of naturally occurring and synthetic compounds with biological activity, including flavonoids and chalcones. Oxidation of **1,3-diphenylpropan-1-ol** to its corresponding ketone provides direct access to the dihydrochalcone framework, a class of compounds investigated for antioxidant, anti-inflammatory, and other therapeutic properties.

Safety and Handling

As with any laboratory chemical, proper safety precautions must be observed.

- Hazard Statements: May cause skin irritation, serious eye irritation, and may cause respiratory irritation.
- Precautionary Measures: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

Conclusion

1,3-Diphenylpropan-1-ol is a well-characterized compound with a predictable and useful set of physical and chemical properties. Its straightforward synthesis and versatile reactivity make it an important tool for synthetic chemists. The robust analytical methods detailed in this guide provide a clear framework for its unambiguous identification and quality control, ensuring its reliable application in advanced research and development projects.

- To cite this document: BenchChem. [Physical and chemical properties of 1,3-Diphenylpropan-1-ol]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1266756#physical-and-chemical-properties-of-1-3-diphenylpropan-1-ol>

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